

# An In-depth Technical Guide to 3',5'-Dichloro-2'-hydroxyacetophenone

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## Compound of Interest

Compound Name: 3',5'-Dichloro-2'-hydroxyacetophenone

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## Abstract

This technical guide provides a comprehensive overview of **3',5'-Dichloro-2'-hydroxyacetophenone**, a halogenated aromatic ketone. The document details its chemical and physical properties, historical synthesis, experimental protocols for its preparation via the Fries rearrangement, and its known applications as a chemical intermediate. While the biological activities of hydroxyacetophenone derivatives are of considerable interest, this guide notes the current lack of specific toxicological, pharmacological, and signaling pathway data for this particular dichlorinated isomer in publicly available scientific literature.

## Introduction

**3',5'-Dichloro-2'-hydroxyacetophenone**, with the CAS number 3321-92-4, is a substituted acetophenone characterized by a phenyl ring functionalized with a hydroxyl group, an acetyl group, and two chlorine atoms. Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. This guide aims to consolidate the available technical information on this compound to support research and development activities.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3',5'-Dichloro-2'-hydroxyacetophenone** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of **3',5'-Dichloro-2'-hydroxyacetophenone**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	205.04 g/mol	[1]
CAS Number	3321-92-4	[1]
Appearance	White to orange to green powder/crystal	[3]
Melting Point	94-97 °C	[1]
Boiling Point	132-134 °C at 18 mmHg	[1]
Density	1.4 ± 0.1 g/cm <sup>3</sup> (predicted)	[2]
pKa	8.26 ± 0.23 (predicted)	[3]
Solubility	Soluble in Acetone	[3]
λ <sub>max</sub>	343 nm	[1]
InChI Key	CJFYGRLJDKWMDI-UHFFFAOYSA-N	
SMILES	CC(=O)c1cc(Cl)cc(Cl)c1O	

## Discovery and History

The synthesis of **3',5'-Dichloro-2'-hydroxyacetophenone** is achieved through the Fries rearrangement, a reaction named after the German chemist Karl Theophil Fries.[4][5] This rearrangement reaction converts a phenolic ester into a hydroxyaryl ketone with the aid of a Lewis acid catalyst.[4] While the Fries rearrangement was discovered in the early 20th century, the specific first synthesis of **3',5'-Dichloro-2'-hydroxyacetophenone** is not well-documented

in readily available historical records. Its preparation is a classical application of this established organic reaction.

The primary route to this compound is the Fries rearrangement of 2,4-dichlorophenyl acetate. [1]

## Experimental Protocols

### Synthesis of 3',5'-Dichloro-2'-hydroxyacetophenone via Fries Rearrangement

The most common method for the synthesis of **3',5'-Dichloro-2'-hydroxyacetophenone** is the Fries rearrangement of 2,4-dichlorophenyl acetate. [1] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride ( $\text{AlCl}_3$ ). [1][4]

Reaction Scheme:



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Caption: Synthesis of **3',5'-Dichloro-2'-hydroxyacetophenone**.

Detailed Experimental Protocol (General Procedure):

- Materials: 2,4-dichlorophenyl acetate, anhydrous aluminum chloride ( $\text{AlCl}_3$ ), tetrachloroethane (optional, as solvent), ice, hydrochloric acid.
- Procedure:
  - In a reaction vessel equipped with a stirrer and a reflux condenser, 2,4-dichlorophenyl acetate is mixed with a Lewis acid catalyst, typically anhydrous aluminum chloride. The

reaction can be carried out with or without a solvent.[1]

- If a solvent is used, tetrachloroethane is a suitable option.[1]
  - The reaction mixture is heated to a temperature ranging from 115 °C to 170 °C.[1] The exact temperature can influence the ratio of ortho and para isomers, although in this case, the substitution pattern of the starting material directs the position of the incoming acetyl group.
  - The reaction is monitored for its completion (typically for several hours).
  - After completion, the reaction mixture is cooled and then carefully quenched by pouring it onto crushed ice, followed by the addition of hydrochloric acid to decompose the aluminum chloride complex.
  - The product, **3',5'-Dichloro-2'-hydroxyacetophenone**, is then isolated. This may involve techniques such as steam distillation or extraction with an organic solvent, followed by purification methods like recrystallization or column chromatography.
- Yield: Reported yields for this reaction range from 43% to 75%.[1]

## Spectroscopic Data

Spectroscopic data is crucial for the characterization of **3',5'-Dichloro-2'-hydroxyacetophenone**.

Table 2: Spectroscopic Data for **3',5'-Dichloro-2'-hydroxyacetophenone**

Data Type	Details	Source(s)
Mass Spectrum	Available in the NIST WebBook.	<a href="#">[6]</a> <a href="#">[7]</a>
IR Spectrum	Available in the NIST/EPA Gas-Phase Infrared Database.	<a href="#">[6]</a>
$^1\text{H}$ NMR	No experimental data found in the searched literature and databases.	
$^{13}\text{C}$ NMR	No experimental data found in the searched literature and databases.	

## Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of **3',5'-Dichloro-2'-hydroxyacetophenone** in the currently available scientific literature. While various hydroxyacetophenone derivatives have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties, these findings cannot be directly extrapolated to the dichlorinated isomer.[\[8\]](#)

No involvement of **3',5'-Dichloro-2'-hydroxyacetophenone** in any specific biological signaling pathways has been reported in the reviewed literature. Consequently, a signaling pathway diagram cannot be provided at this time.

## Applications

The primary application of **3',5'-Dichloro-2'-hydroxyacetophenone** is as a chemical intermediate in organic synthesis. Its functional groups—the hydroxyl, acetyl, and chloro substituents—provide multiple reaction sites for the synthesis of more complex molecules. It is commercially available from various chemical suppliers, indicating its use in research and potentially in the industrial production of fine chemicals.[\[1\]](#)[\[9\]](#) Patents have cited this compound as a starting material or intermediate in the synthesis of a range of other chemical entities.[\[10\]](#)

## Conclusion

**3',5'-Dichloro-2'-hydroxyacetophenone** is a readily synthesized aromatic compound with well-defined physical and chemical properties. Its preparation via the Fries rearrangement is a standard and efficient method. While it serves as a useful building block in organic synthesis, its biological profile remains largely unexplored. Future research into its potential pharmacological or toxicological effects could open new avenues for its application. This guide provides a foundational resource for researchers and professionals working with this compound, highlighting both the known data and the existing knowledge gaps.

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